Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area: 5-Carboxy Derivative Versus Unsubstituted and Mono-Chloro Analogs
The 5-carboxy group adds one hydrogen bond donor and two hydrogen bond acceptors compared to 1-[(2-chlorophenyl)sulfonyl]proline (CAS 251096-95-4) or 1-(phenylsulfonyl)proline (CAS 88425-47-2). Calculated molecular properties demonstrate a measurable increase in topological polar surface area (TPSA) and hydrogen bonding capacity, which are critical parameters governing passive permeability, aqueous solubility, and off-target binding promiscuity in drug discovery campaigns . These computed differences provide a quantitative, structure-based rationale for selecting the 5-carboxy analog when enhanced polarity or additional conjugation sites are required.
| Evidence Dimension | Computed hydrogen bond donor count / hydrogen bond acceptor count / TPSA (Ų) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 7, TPSA = 124 Ų (1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline, C12H12ClNO6S, MW 333.75) |
| Comparator Or Baseline | 1-[(2-Chlorophenyl)sulfonyl]proline (CAS 251096-95-4, C11H12ClNO4S, MW 289.73): HBD = 1, HBA = 4, TPSA = 75 Ų; 1-(Phenylsulfonyl)proline (CAS 88425-47-2, C11H13NO4S, MW 255.29): HBD = 1, HBA = 4, TPSA = 75 Ų |
| Quantified Difference | ΔHBD = +1; ΔHBA = +3; ΔTPSA ≈ +49 Ų (a 65% increase) relative to the 2-chlorophenyl analog |
| Conditions | Computed physicochemical properties based on SMILES notation; TPSA calculated using standard fragment-based summation method (Ertl algorithm) |
Why This Matters
A 65% larger TPSA and doubling of H-bond donors directly affects oral bioavailability prediction (Veber rules) and blood-brain barrier penetration potential, making the 5-carboxy analog a structurally distinct tool for probing polarity-dependent SAR.
